1-Pentanesulfonyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Stability
1-Pentanesulfonyl chloride has been utilized in the synthesis of various chemical compounds. For example, it was involved in the preparation of 5-hydroxy-1-pentanesulfonyl chloride, characterized by its stability and ability to convert to other compounds like sultones and acetoxy-piperidides. This compound tends to form polymers over time but can yield sultones upon reaction with triethylamine (King et al., 1987).
Reaction Mechanisms
This compound's derivatives have been studied for their reaction mechanisms. For instance, the products, kinetics, and mechanisms of reactions involving chlorination of organic compounds such as 3-pentanone, which have relevance in chemical synthesis and atmospheric chemistry, have been explored (Kaiser et al., 2010).
Thermolysis and Chemical Reactions
The compound's behavior under thermolysis, which is a decomposition process induced by heat, has been studied. For example, 2-(Phenylthio)ethanesulfonyl chloride, a related compound, undergoes desulfonylation to form 2-(phenylthio)ethyl chloride, showcasing the complex reactions these sulfonyl chlorides can undergo (King & Khemani, 1985).
Solubilization and Thermodynamics
This compound derivatives also play a role in the field of thermodynamics and solubilization, as seen in studies involving micellar solubilization of pentan-1-ol in mixed surfactant solutions (Bury et al., 1991).
Biofuel Research
In biofuel research, derivatives of this compound, like 1-pentanol, have been explored for their potential as alternative fuels. The performance and emission characteristics of diesel engines fueled with 1-pentanol/diesel blends have been analyzed, contributing to the development of cleaner, sustainable fuel sources (Santhosh et al., 2020).
Chemical Synthesis
In the context of chemical synthesis, this compound derivatives are used in the selective chlorination of organic compounds, illustrating its utility in fine-tuning chemical reactions for specific outcomes (Buyck & Esprit, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of pentane-1-sulfonyl chloride are organic compounds, particularly those containing nucleophilic functional groups . It is often used in the synthesis of sulfonamides, which are a class of organic compounds widely used in pharmaceuticals .
Mode of Action
Pentane-1-sulfonyl chloride acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The reaction of pentane-1-sulfonyl chloride with nucleophiles forms sulfonyl derivatives, which can participate in various biochemical pathways. For instance, sulfonamides, which can be synthesized from sulfonyl chlorides, inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of pentane-1-sulfonyl chloride and its derivatives would depend on the specific compound and its chemical structure. It’s important to note that sulfonyl chlorides are typically soluble in organic solvents, which can influence their bioavailability .
Result of Action
The result of pentane-1-sulfonyl chloride’s action is the formation of sulfonyl derivatives, such as sulfonamides. These compounds have various effects at the molecular and cellular level, depending on their specific structure and targets. For example, sulfonamides can inhibit bacterial growth by disrupting folic acid synthesis .
Action Environment
The action, efficacy, and stability of pentane-1-sulfonyl chloride can be influenced by various environmental factors, including the presence of nucleophiles, the pH of the environment, and the temperature. For instance, the rate of reaction with nucleophiles can be affected by the pH, as it influences the nucleophilicity of the reactants .
Properties
IUPAC Name |
pentane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQOZRPSDQKNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285258 | |
Record name | 1-Pentanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-18-0 | |
Record name | 1-Pentanesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Pentanesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LTF7CPF6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 5-hydroxy-1-pentanesulfonyl chloride as described in the research?
A1: The research highlights the successful synthesis of 5-hydroxy-1-pentanesulfonyl chloride (2d) as a relatively stable, oily liquid with an approximate purity of 95% []. This is significant because it offers a general method for synthesizing hydroxyalkanesulfonyl chlorides, a class of compounds with potential applications in various fields. The researchers characterized 2d using ¹H NMR, ¹³C NMR, and infrared spectroscopy. Furthermore, they demonstrated its reactivity by successfully converting it into the corresponding sultone (3d) and a crystalline acetoxy-piperidide derivative (6) []. This synthesis paves the way for further investigation and potential applications of 5-hydroxy-1-pentanesulfonyl chloride and its derivatives.
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